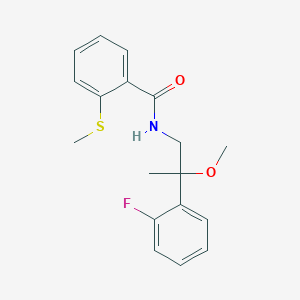

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2S/c1-18(22-2,14-9-5-6-10-15(14)19)12-20-17(21)13-8-4-7-11-16(13)23-3/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOJITGVPLYWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 2-fluorophenyl intermediate through halogenation or other suitable methods.

Methoxypropyl Chain Introduction:

Benzamide Formation: The final step is the formation of the benzamide moiety through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or benzamide moieties, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones, or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and potential side effects.

Materials Science: The compound could be explored for its properties as a building block in the synthesis of advanced materials with unique electronic or optical properties.

Biology: Research may involve studying the compound’s effects on biological systems, including its interactions with proteins, enzymes, or cellular pathways.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound’s structure can be compared to benzamide derivatives with substitutions on the aromatic ring, thiazolidinone moieties, or alkyl chains. Key examples include:

Table 1: Structural and Physicochemical Comparisons

*Calculated molecular weight based on formula.

Key Observations:

- Substituent Effects: The presence of a methylthio group (vs.

- Fluorophenyl Position : Derivatives with 2-fluorophenyl groups (e.g., compound 22 ) exhibit distinct melting points and retention times compared to 4-fluorophenyl analogues (e.g., compound 19 ), suggesting positional effects on crystallinity and polarity.

- Thiazolidinone Modifications: Compounds with allyl or ethyl groups on the thiazolidinone ring (e.g., 22 vs. 19) show differences in yield (74% vs. 43%) and melting points, highlighting synthetic challenges and stability variations .

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H18FNO2S

- Molecular Weight : 303.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines when treated with this compound. The IC50 values ranged from 10 µM to 25 µM, indicating a moderate potency in inhibiting these inflammatory markers .

Neuroprotective Properties

In animal models, the compound has shown promise in neuroprotection. Studies involving rodent models of neurodegenerative diseases demonstrated that treatment with the compound resulted in decreased neuronal apoptosis and improved cognitive function as measured by behavioral tests .

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) :

- Neurodegeneration Model :

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Substituent Effects : Replacing the 2-fluorophenyl group with 4-fluorophenyl or chlorophenyl alters melting points (e.g., 215–222°C for fluorinated derivatives vs. 200–205°C for chlorinated analogs) and lipophilicity, impacting bioavailability .

- Methoxy vs. Methylthio Groups : Methoxy enhances solubility, while methylthio may improve membrane permeability due to its hydrophobic character .

- SAR Studies : Design analogs by substituting the benzamide core with pyrazole or oxadiazole rings to modulate target affinity (e.g., pyrazole derivatives show enhanced anticancer activity) .

Q. Methodological Approach :

- Use computational tools (e.g., molecular docking) to predict binding modes to enzymes like cyclooxygenase-2 or kinases.

- Validate predictions via in vitro assays (e.g., enzyme inhibition or cell viability tests) .

What strategies resolve contradictions in bioactivity data across similar compounds?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity data may arise from:

- Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times).

- Compound Stability : Test degradation under assay conditions via HPLC or LC-MS .

- Metabolite Interference : Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) to isolate parent compound effects .

Case Example : Fluorinated benzamides in show variable antituberculosis activity due to differences in bacterial efflux pump interactions. Address this by co-administering efflux inhibitors (e.g., verapamil) .

How can researchers investigate the compound’s mechanism of action in biological systems?

Advanced Research Question

- Target Identification : Perform affinity chromatography or proteomics (e.g., SILAC) to identify binding proteins .

- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected in treated cells .

- In Vivo Models : Test efficacy in xenograft models (e.g., mice with human tumor implants) while monitoring pharmacokinetics (plasma half-life, tissue distribution) .

Validation : Cross-reference results with known modulators of related targets (e.g., kinase inhibitors for anticancer activity) .

What computational methods support the design of derivatives with improved activity?

Advanced Research Question

- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to guide analog design .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to optimize binding stability .

- ADMET Prediction : Use tools like SwissADME to predict absorption, toxicity, and metabolic pathways early in development .

Case Study : lists thiazole-methylthio derivatives with antiviral activity; apply similar strategies to tailor the compound’s substituents for specific viral targets.

How should researchers address low solubility in pharmacological assays?

Basic Research Question

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that convert to active forms in vivo .

Advanced Consideration : Formulate as nanoparticles (e.g., PLGA-based) to improve bioavailability and target tissue accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.